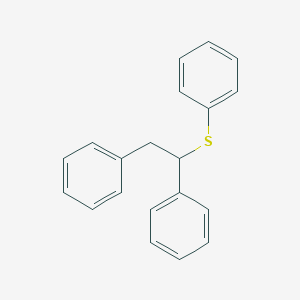

Sulfide, phenyl (1,2-diphenylethyl)-

Description

However, the 1,2-diphenylethyl scaffold (C₆H₅-CH₂-CH₂-C₆H₅) is a structural motif prevalent in diverse pharmacologically active compounds. This scaffold is characterized by two phenyl groups attached to adjacent carbons in an ethane backbone, often serving as a core for derivatives with varied functional groups, such as thioureas, piperazines, and esters.

Properties

CAS No. |

31616-44-1 |

|---|---|

Molecular Formula |

C20H18S |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

1,2-diphenylethylsulfanylbenzene |

InChI |

InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2 |

InChI Key |

JETZQANASKPQFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)SC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiourea Derivatives

Thiourea derivatives featuring the 1,2-diphenylethyl scaffold exhibit notable stereochemical and electronic diversity due to substituents on the phenyl rings and the thiourea moiety. Key examples include:

Key Trends :

Piperazine/Piperidine Derivatives

Piperazine and piperidine derivatives with the 1,2-diphenylethyl scaffold show significant analgesic and psychoactive properties:

Key Trends :

Ester and Halogenated Derivatives

Ester derivatives demonstrate varied applications, including antimicrobial activity:

Key Trends :

- Ester groups modulate bioavailability and toxicity profiles .

- Steric hindrance from β-phenyl groups affects reaction mechanisms in solvolysis .

Structural-Activity Relationships (SAR)

- Electron-Deficient Aromatic Rings: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance stability and binding affinity in thiourea derivatives .

- Chiral Centers : Enantiomers of MT-45 and thioureas exhibit divergent pharmacological profiles, emphasizing the importance of stereochemistry .

- Hydrogen Bonding : Thiourea NH groups participate in H-bonding, critical for catalytic and receptor-binding activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.